
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate, also known as EDP-788, is a chemical compound that has shown potential as a treatment for various diseases.
作用機序
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate works by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. For example, in cancer research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate inhibits the activity of a protein called focal adhesion kinase (FAK), which is involved in tumor growth and metastasis. In Alzheimer's disease research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in inflammation and neuron damage. In multiple sclerosis research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate inhibits the activity of a protein called matrix metalloproteinase-9 (MMP-9), which is involved in inflammation and nerve cell damage.
Biochemical and Physiological Effects:
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been shown to inhibit tumor growth and metastasis, reduce the formation of new blood vessels that feed tumors, and induce cancer cell death. In Alzheimer's disease research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been shown to reduce inflammation, improve cognitive function, and protect neurons from damage. In multiple sclerosis research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been shown to reduce inflammation and protect nerve cells from damage.
実験室実験の利点と制限
One advantage of using 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its specificity for certain enzymes and proteins involved in disease processes. This allows researchers to target specific pathways and processes involved in disease development. However, one limitation of using 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.
将来の方向性
There are several future directions for research on 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate. One direction is to further investigate its potential as a treatment for cancer, Alzheimer's disease, and multiple sclerosis. Another direction is to study its potential in other diseases and conditions, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosing and administration of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate for maximum efficacy and safety.
合成法
The synthesis of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate involves several steps, including the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2-(2-ethylpiperidin-1-yl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ethyl chloroformate to form the final product, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate.
科学的研究の応用
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In cancer research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has shown promise as a potential inhibitor of tumor growth and metastasis. In Alzheimer's disease research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been studied for its potential to improve cognitive function and reduce inflammation. In multiple sclerosis research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been studied for its potential to reduce inflammation and protect nerve cells.
特性
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-2-10-5-3-4-8-19(10)13(20)9-22-15(21)14-11(16)6-7-12(17)18-14/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQRIGHHUJMOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

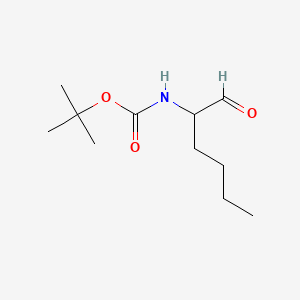

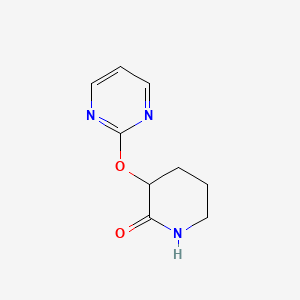
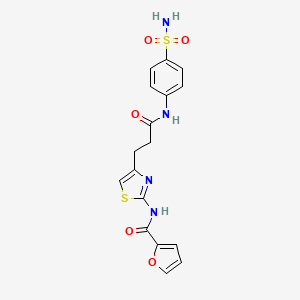
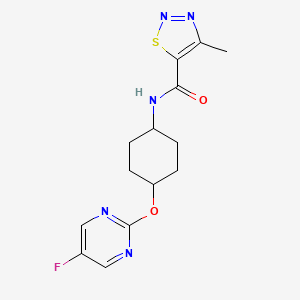
![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)
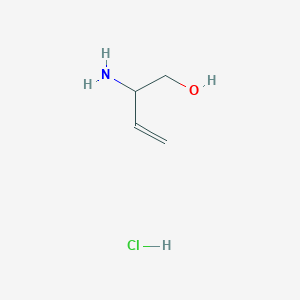


![methyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2682481.png)
![3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2682482.png)

![Benzo[b]thiophen-7-ylmethanamine hydrochloride](/img/structure/B2682485.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)